molecular formula C24H29N5O3S B11230878 4-ethoxy-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-ethoxy-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11230878
M. Wt: 467.6 g/mol
InChI Key: ZVDXPYXMVWLSIW-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidinyl-pyrimidinyl moiety, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidinyl-pyrimidinyl intermediate: This step involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under basic conditions to form the piperidinyl-pyrimidinyl intermediate.

    Coupling with 4-aminophenylbenzenesulfonamide: The intermediate is then coupled with 4-aminophenylbenzenesulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the ethoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
  • 4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-ETHOXY-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

4-ethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H29N5O3S/c1-3-32-21-11-13-22(14-12-21)33(30,31)28-20-9-7-19(8-10-20)26-24-25-18(2)17-23(27-24)29-15-5-4-6-16-29/h7-14,17,28H,3-6,15-16H2,1-2H3,(H,25,26,27)

InChI Key

ZVDXPYXMVWLSIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

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